Structural Differentiation: The 3,4-Difluorophenyl Motif Versus the Phenyl Analog
The target compound differs structurally from the well-characterized CTX-M inhibitor 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (PDB: 4DE3) by the presence of a 3,4-difluorophenyl group on the tetrazole ring instead of an unsubstituted phenyl group [1]. In the CTX-M program, strategic addition of fluorine- and trifluoromethyl-containing groups to the tetrazole-phenyl moiety was the primary driver of potency improvement, enabling a shift from Ki = 21 µM (lead) to Ki = 89 nM (optimized) [1]. While direct Ki data for the target compound are not publicly available, the 3,4-difluorophenyl substitution pattern represents a deliberate intermediate design element within this established SAR trajectory.
| Evidence Dimension | Predicted binding affinity enhancement via fluorinated aromatic substitution on the tetrazole N-aryl ring |
|---|---|
| Target Compound Data | 3,4-difluorophenyl substitution (qualitative structural feature) |
| Comparator Or Baseline | Unsubstituted phenyl analog: 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide; Ki = 21 µM for the unoptimized tetrazole-phenyl lead scaffold |
| Quantified Difference | SAR precedent in the same target class: fluorinated aryl substitution contributed to >200-fold potency improvement (21 µM → 89 nM) in the CTX-M series |
| Conditions | CTX-M class A β-lactamase inhibition assay; Ki determined via nitrocefin hydrolysis |
Why This Matters
The 3,4-difluorophenyl group is a pharmacophoric feature associated with enhanced binding to hydrophobic enzyme pockets, making this compound a more relevant candidate than the unsubstituted phenyl analog for β-lactamase inhibitor development.
- [1] Nichols DA, Jaishankar P, Larson W, et al. Structure-Based Design of Potent and Ligand-Efficient Inhibitors of CTX-M Class A Beta-Lactamase. J Med Chem. 2012;55:2163-2172. PDB: 4DE3. View Source
